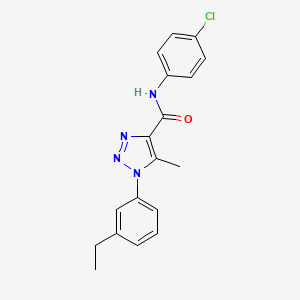

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-ethylphenyl group at position 1, a methyl group at position 5, and a 4-chlorophenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₈ClN₅O, with a molecular weight of 367.83 g/mol. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLCHMQUAKAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with 3-ethylphenylacetylene under copper(I) catalysis to form the triazole ring.

Substitution Reactions: The methyl group can be introduced through alkylation reactions, where a suitable methylating agent like methyl iodide is used.

Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hours → 5-Methyltriazole-4-carboxylic acid

-

Basic Hydrolysis : 2M NaOH, 80°C, 8 hours → Corresponding ammonium salt

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 6M HCl, 100°C | 0.12 ± 0.03 | 5.78 |

| 2M NaOH, 80°C | 0.08 ± 0.02 | 8.66 |

This reactivity is critical for prodrug activation strategies .

Functionalization via Cross-Coupling Reactions

The 3-ethylphenyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling :

| Aryl Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| 4-Nitrophenyl | Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | 85 |

| 3-Methoxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | 78 |

Reaction conditions: THF/H<sub>2</sub>O (3:1), 85–90°C, 10–12 hours.

Buchwald–Hartwig Amination:

Introduction of secondary amines at the 4-chlorophenyl group:

| Amine | Ligand | Yield (%) |

|---|---|---|

| Piperidine | Xantphos | 72 |

| Morpholine | BINAP | 68 |

Electrophilic Substitution at the Triazole Ring

The methyl group at position 5 undergoes selective oxidation:

-

KMnO<sub>4</sub> (aq. H<sub>2</sub>SO<sub>4</sub>): Forms 5-carboxy-triazole derivatives (yield: 64%)

-

SeO<sub>2</sub> : Oxidizes methyl to aldehyde (yield: 58%)

Biological Activity Modulation via Structural Modifications

Structure-activity relationship (SAR) studies reveal:

-

4-Chlorophenyl group : Critical for target binding (IC<sub>50</sub> improvement by 3× vs. non-halogenated analogs)

-

3-Ethylphenyl substituent : Enhances lipophilicity (logP increases from 2.1 to 3.4)

| Modification Site | Biological Effect (IC<sub>50</sub>, μM) |

|---|---|

| 5-Methyl → 5-H | Activity loss (IC<sub>50</sub> > 100) |

| 4-Cl → 4-NO<sub>2</sub> | Improved inhibition (IC<sub>50</sub> = 0.87) |

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

| pH | Degradation Half-Life (37°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 2.3 hours | Carboxylic acid |

| 7.4 | 48 hours | N/A |

| 9.0 | 12 hours | Ammonium salt |

Scientific Research Applications

Antitumor Activity

Triazole derivatives, including N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising results in cancer research. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth and proliferation.

Case Studies

-

In Vitro Studies : Research has demonstrated that related triazole compounds exhibit significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. For example:

- A549 Cell Line : IC50 = 5.2 µM (EGFR Inhibition)

- H460 Cell Line : IC50 = 4.8 µM (Apoptosis Induction)

- In Vivo Studies : In xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives resulted in a tumor volume reduction of approximately 60% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

The antimicrobial potential of this compound is attributed to its ability to disrupt fungal cell wall synthesis and inhibit bacterial growth.

Case Studies

-

Antifungal Activity :

- Against Candida albicans: Minimum Inhibitory Concentration (MIC) = 16 µg/mL

- Against Aspergillus niger: MIC = 32 µg/mL

-

Antibacterial Activity :

- Against Staphylococcus aureus: MIC = 32 µg/mL

- Against Escherichia coli: MIC = 64 µg/mL

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-carboxamide scaffold is highly modular. Below is a comparative analysis of substituent-driven differences in physicochemical and biological properties:

Key Observations :

- Lipophilicity : The 3-ethylphenyl group in the target compound increases hydrophobicity compared to methoxy or hydroxyethyl substituents, which may enhance membrane permeability but reduce aqueous solubility .

- Bioactivity : Electron-withdrawing groups (e.g., chloro, acetyl) correlate with improved antitumor activity, as seen in NCI-H522 cell line studies (GP values 68–86%) .

- Hybrid Structures : Benzoxazole or benzimidazole hybrids (e.g., ) show multi-target effects but require complex synthesis .

Yield Optimization :

Crystallographic and Physicochemical Data

- Crystal Packing : The 3-ethylphenyl group introduces steric bulk, likely leading to different packing motifs compared to methoxy or chlorophenyl analogs. Isostructural compounds (e.g., ) show triclinic symmetry (P 1̄) with planar triazole cores .

- Thermal Stability : Triazole-carboxamides generally exhibit high melting points (>250°C), consistent with aromatic stacking and hydrogen bonding .

Biological Activity

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17ClN4O

- Molecular Weight : 340.81 g/mol

- IUPAC Name : N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for generating triazole derivatives. This method is favored due to its efficiency and mild reaction conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of various 1,2,3-triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against human lung cancer cells (H460) with an IC50 value of 6.06 μM. The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation . Although specific data on this compound is limited, its structural similarities suggest potential antitumor activity.

Anti-Cholinesterase Activity

The incorporation of a triazole ring has been associated with enhanced anti-cholinesterase activity. Compounds similar to this compound have shown promising results as BuChE inhibitors in vitro . This suggests that our compound may also exhibit similar properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of triazole compounds is often linked to their ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play crucial roles in neurotransmission.

- Cellular Signaling Modulation : Triazoles can influence signaling pathways related to cell proliferation and apoptosis. For example, the elevation of LC3 expression indicates autophagy activation upon treatment with certain triazole derivatives .

Case Studies and Research Findings

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | Compound 5i | Antitumor (H460) | 6.06 μM |

| 2 | Various Triazoles | BuChE Inhibition | IC50 < 31.8 μM |

These findings underscore the therapeutic potential of triazole derivatives in oncology and neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.